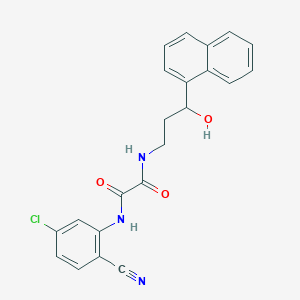

![molecular formula C8H16ClN3O B2469093 [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride CAS No. 1255717-59-9](/img/structure/B2469093.png)

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

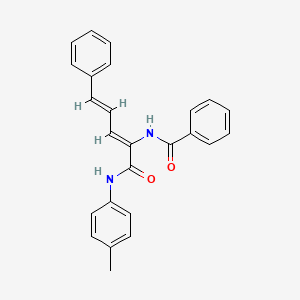

“[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride” is a chemical compound with the molecular formula C8H16ClN3O . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including our compound, often reveals an intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond . This hydrogen bonding can have significant effects on the compound’s properties and reactivity.Applications De Recherche Scientifique

Chemical Reactions and Synthesis

The compound is involved in various chemical reactions and synthesis processes. For instance, a study by Jäger et al. (2002) investigated the reaction of similar compounds, leading to the formation of tertiary amines and other products through ring fission of the oxadiazole system (Jäger, Laggner, Mereiter, & Holzer, 2002).

Fungicidal Activity

Research has shown the potential fungicidal activity of compounds structurally related to [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride. Chen, Li, and Han (2000) synthesized similar compounds and evaluated their fungicidal activity, particularly against rice sheath blight (Chen, Li, & Han, 2000).

Antifungal Activity

Compounds similar to [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride have shown promising antifungal activities. Liu et al. (2014) synthesized a series of compounds and evaluated their in vitro antifungal activities, finding some to be highly effective against Botrytis cinerea (Liu et al., 2014).

Metabolic Studies

Johnson et al. (2008) studied the metabolism of a related compound, BMS-645737, which is a vascular endothelial growth factor receptor-2 antagonist. They explored its biotransformation in various animal models, providing insight into the metabolic pathways of similar compounds (Johnson et al., 2008).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties. Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition ability of such derivatives towards mild steel in sulphuric acid, highlighting their potential in material science (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Studies

Gaonkar, Rai, and Prabhuswamy (2006) synthesized and evaluated novel oxadiazole derivatives for their antimicrobial activity. They found that some compounds demonstrated potent to weak antimicrobial activity, indicating the potential of [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride in similar applications (Gaonkar, Rai, & Prabhuswamy, 2006).

Antitumor Activity

Maftei et al. (2016) described the structural characterization and potential medical application of novel 1,2,4-oxadiazole derivatives. They assessed the in vitro anti-cancer activity of these compounds in a panel of cell lines, providing insights into the antitumor potential of similar compounds (Maftei et al., 2016).

Safety And Hazards

Orientations Futures

The oxadiazole scaffold is a versatile structure in drug discovery, and there is ongoing research into the synthesis and biological activity of 1,2,4-oxadiazoles . Future research may focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and exploring their potential applications in medicine .

Propriétés

IUPAC Name |

N-methyl-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c1-6(2)8-10-7(11-12-8)4-5-9-3;/h6,9H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIICTZAYUBGDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2469012.png)

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)

![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)

![1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2469024.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide](/img/structure/B2469031.png)